molecular formula C22H30N4O3 B2510353 6-(tert-butyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-methylpyrimidin-4(3H)-one CAS No. 1421451-51-5

6-(tert-butyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-methylpyrimidin-4(3H)-one

Cat. No. B2510353
CAS RN: 1421451-51-5
M. Wt: 398.507
InChI Key: QFGYMYXTYCXRER-UHFFFAOYSA-N
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Description

6-(tert-butyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H30N4O3 and its molecular weight is 398.507. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with structures incorporating elements similar to "6-(tert-butyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-methylpyrimidin-4(3H)-one" have been synthesized and characterized through various techniques. For example, a study detailed the synthesis, characterization, and biological evaluation of a tert-butyl piperazine-1-carboxylate derivative, highlighting the importance of crystal structure analysis in understanding compound properties (Sanjeevarayappa et al., 2015).

Biological Activities

Several studies have focused on the biological activities of compounds structurally related to "6-(tert-butyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-methylpyrimidin-4(3H)-one". For instance, research on pyrimidine-piperazine derivatives has shown significant anti-proliferative activities against cancer cell lines, suggesting potential applications in cancer therapy (Parveen et al., 2017). Another study elaborated on the synthesis of novel furochromone pyrimidine derivatives, demonstrating their anti-inflammatory and analgesic activities, which could be valuable in developing new therapeutic agents (Abu‐Hashem & Youssef, 2011).

Molecular Docking and SAR Analysis

Molecular docking and structure-activity relationship (SAR) analyses have been employed to understand the binding affinities of compounds with similar structural components to target proteins, aiding in the design of more effective therapeutic agents. For example, a study on estrogen receptor binding affinity and molecular docking of pyrimidine-piperazine conjugates provided insights into enhancing anti-proliferative activities through structural modifications (Parveen et al., 2017).

Chemical Libraries and Drug Discovery

Compounds like "6-(tert-butyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-methylpyrimidin-4(3H)-one" often form part of chemical libraries screened for various biological activities. This approach has led to the identification of novel ligands for receptors, such as the 5-HT1A receptor, showcasing the utility of these compounds in drug discovery processes (Lanfumey et al., 1993).

properties

IUPAC Name

6-tert-butyl-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-16-23-19(22(2,3)4)14-20(27)26(16)15-21(28)25-12-10-24(11-13-25)17-8-6-7-9-18(17)29-5/h6-9,14H,10-13,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGYMYXTYCXRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(tert-butyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-methylpyrimidin-4(3H)-one

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